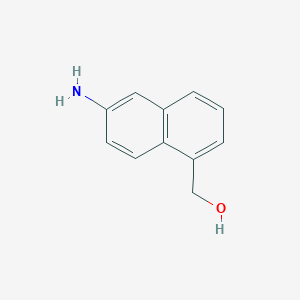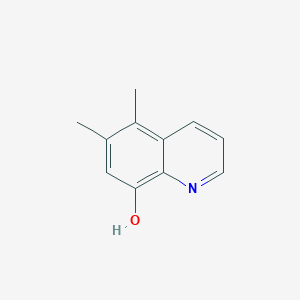
(6-Aminonaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the sixth position and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-1-yl)methanol typically involves the reduction of (6-Aminonaphthalen-1-yl)methanal. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can be oxidized to (6-Aminonaphthalen-1-yl)methanal using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (6-Aminonaphthalen-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by copper(I) chloride (CuCl) for Sandmeyer reactions.
Major Products:
Oxidation: (6-Aminonaphthalen-1-yl)methanal.
Reduction: (6-Aminonaphthalen-1-yl)methane.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
(6-Aminonaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a fluorescent probe.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Aminonaphthalen-1-yl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The amino and hydroxymethyl groups can form specific interactions with active sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
(6-Aminonaphthalen-1-yl)methanal: An oxidized form of (6-Aminonaphthalen-1-yl)methanol.
(6-Aminonaphthalen-1-yl)methane: A reduced form of the compound.
(6-Aminonaphthalen-1-yl)ethanol: A homologous compound with an additional carbon in the side chain.
Uniqueness: this compound is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its structural features enable it to participate in various synthetic transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(6-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6,13H,7,12H2 |
InChI Key |
AEKJNBJPQKDNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)


![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)

![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)






![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)
